(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
CAS No.: 1351660-99-5
Cat. No.: VC4519620
Molecular Formula: C16H13ClF3NO2S
Molecular Weight: 375.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351660-99-5 |
|---|---|
| Molecular Formula | C16H13ClF3NO2S |
| Molecular Weight | 375.79 |
| IUPAC Name | (5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
| Standard InChI | InChI=1S/C16H13ClF3NO2S/c17-14-6-5-13(24-14)15(22)21-7-8-23-12(9-21)10-1-3-11(4-2-10)16(18,19)20/h1-6,12H,7-9H2 |
| Standard InChI Key | LLKSXKNHQBNQSM-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Introduction
The compound (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic molecule that incorporates several functional groups, including a thiophene ring, a morpholine ring, and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activity and structural complexity.
Synthesis
The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone likely involves multiple steps, including the formation of the morpholine derivative and its subsequent reaction with a thiophene derivative. Specific synthesis protocols are not detailed in the available literature, but similar compounds often require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
While specific applications of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone are not well-documented, compounds with similar structures are often explored for their pharmacological properties. The presence of a trifluoromethyl group and a morpholine ring suggests potential biological activity, possibly as a ligand for various receptors or enzymes.
Data Tables
Given the lack of specific data on (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, the following table summarizes general properties of similar compounds:
| Compound Feature | Description |
|---|---|
| Molecular Formula | CHClFNOS (estimated) |
| Molecular Weight | Approximately 432 g/mol |
| Chemical Structure | Thiophene ring linked to a morpholine ring with a trifluoromethylphenyl substituent |
| Synthesis | Multi-step organic synthesis involving morpholine and thiophene derivatives |
| Potential Applications | Potential pharmacological properties due to structural features |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume